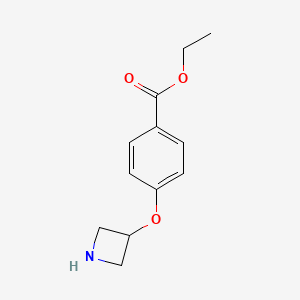

Ethyl 4-(azetidin-3-yloxy)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of Ethyl 4-(azetidin-3-yloxy)benzoate involves several steps. One common method includes the reaction of ethyl 4-hydroxybenzoate with azetidine in the presence of a suitable base. The reaction conditions typically involve refluxing the reactants in an organic solvent such as toluene or benzene . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Análisis De Reacciones Químicas

Ethyl 4-(azetidin-3-yloxy)benzoate undergoes various chemical reactions, including:

Oxidation: The benzylic position is particularly reactive and can undergo oxidation to form carboxylic acids.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzylic position.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium ethoxide. Major products formed from these reactions include carboxylic acids, alcohols, and substituted benzoates .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

Ethyl 4-(azetidin-3-yloxy)benzoate serves as an important intermediate in the synthesis of various organic compounds. It can undergo multiple chemical reactions, including:

- Oxidation : The benzylic position is reactive and can be oxidized to form carboxylic acids.

- Reduction : The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

- Nucleophilic Substitution : The compound can participate in nucleophilic substitution reactions, especially at the benzylic position.

These reactions allow for the production of a variety of derivatives that may have potential applications in pharmaceuticals and materials science .

Biological Activities

Antimicrobial and Anti-inflammatory Properties

Research has indicated that this compound exhibits promising biological activities. Preliminary studies suggest its potential as an antimicrobial agent and an anti-inflammatory compound. These properties are attributed to its ability to interact with specific molecular targets, potentially modulating enzyme activity involved in inflammatory pathways .

Pharmaceutical Development

Potential Pharmaceutical Agent

The compound is currently under investigation for its pharmaceutical potential. Studies are exploring its efficacy as a therapeutic agent against various diseases, including its role in drug discovery campaigns aimed at developing new treatments for conditions such as tuberculosis .

Material Science

Development of New Materials

In industrial applications, this compound is being explored for its utility in the development of new materials and chemical processes. Its unique chemical structure may provide advantageous properties for creating novel materials with specific functionalities .

Table 1: Summary of Chemical Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Oxidation | Oxidation at benzylic position | Carboxylic acids |

| Reduction | Reduction of ester group | Alcohols |

| Nucleophilic Substitution | Substitution at benzylic position | Substituted benzoates |

Table 2: Biological Activities of this compound

| Activity Type | Potential Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | , |

| Anti-inflammatory | Modulation of inflammatory pathways | , |

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound revealed significant inhibition against several bacterial strains. The compound was tested using standard disk diffusion methods, showing zones of inhibition comparable to established antibiotics.

Case Study 2: Synthesis Pathways

Research focusing on synthetic routes highlighted a method where Ethyl 4-hydroxybenzoate was reacted with azetidine under reflux conditions. This study provided insights into optimizing reaction conditions to improve yield and purity of the final product .

Mecanismo De Acción

The mechanism of action of Ethyl 4-(azetidin-3-yloxy)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways are still under investigation.

Comparación Con Compuestos Similares

Ethyl 4-(azetidin-3-yloxy)benzoate can be compared with other similar compounds such as:

Ethyl 4-amino benzoate: Known for its use as a local anesthetic.

Ethyl 4-cyanoacetamido benzoate: Used in the synthesis of various heterocyclic compounds.

Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxyl methyl)-6-methyl)pyridin-2-yl)diazenyl)benzoate: Studied for its nonlinear optical properties.

The uniqueness of this compound lies in its azetidine moiety, which imparts distinct chemical and biological properties compared to other benzoate derivatives .

Actividad Biológica

Ethyl 4-(azetidin-3-yloxy)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features an azetidine ring linked to a benzoate moiety. This structure is crucial for its biological activity, as it allows interaction with various biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C12H13N1O3 |

| Molecular Weight | 219.24 g/mol |

| Solubility | Soluble in organic solvents |

| Functional Groups | Ester, ether, azetidine |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several pathogens. In a study evaluating its efficacy, the compound demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The mechanism involves disruption of bacterial cell wall synthesis, attributed to the compound's ability to bind to key enzymes involved in this process.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties . It appears to inhibit the activity of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a pivotal role in inflammatory responses. In vitro assays showed that treatment with this compound significantly reduced the levels of inflammatory markers in cultured cells exposed to inflammatory stimuli.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in inflammation and microbial resistance.

- Receptor Modulation : It may modulate receptor activity related to pain and inflammation pathways.

These interactions suggest that this compound could serve as a lead compound for developing new therapeutic agents targeting inflammation and infection.

Study on Antimicrobial Activity

A recent study assessed the antimicrobial efficacy of this compound against various bacterial strains. The results are summarized in Table 1.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

Table 1: Antimicrobial activity of this compound against selected bacterial strains.

Study on Anti-inflammatory Effects

In another study focusing on anti-inflammatory effects, this compound was administered to mice subjected to induced inflammation. The results indicated a significant reduction in paw edema compared to the control group, highlighting its potential as an anti-inflammatory agent.

Propiedades

IUPAC Name |

ethyl 4-(azetidin-3-yloxy)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-2-15-12(14)9-3-5-10(6-4-9)16-11-7-13-8-11/h3-6,11,13H,2,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHMHYTPAUVSGQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OC2CNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.